Isomaltosylfructoside

Overview

Description

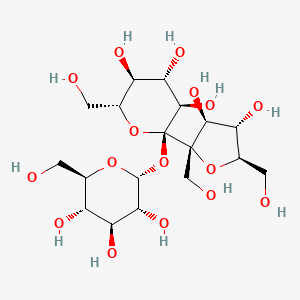

Isomaltosylfructoside is a non-reducing disaccharide composed of glucose and fructose. It is known for its high solubility and sweet taste. This compound is often used as a sugar substitute due to its stability and low impact on blood sugar levels .

Mechanism of Action

Target of Action

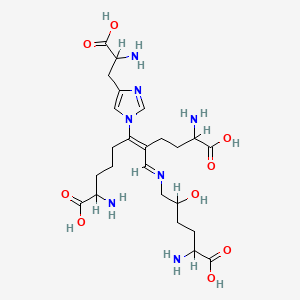

Isomaltosylfructoside, also known as Theanderose, is a non-reducing trisaccharide composed of glucose and fructose . It is produced as a minor acceptor product in reactions of alternansucrase . The primary targets of this compound are the enzymes involved in its synthesis, particularly glucansucrases . These enzymes synthesize α-D-glucans via glucosyl transfer from sucrose .

Mode of Action

This compound is synthesized in high yields by variants of glucansucrases engineered to contain a single point mutation at a key leucine residue involved in acceptor substrate binding . This interaction with its target enzymes results in the production of this compound .

Biochemical Pathways

The biochemical pathway involved in the production of this compound involves two main steps . The first step is the enzyme-catalyzed transfructosylation reaction using maltose and fructose as substrates . The second step involves isomaltosylation .

Pharmacokinetics

It is known that it has a high solubility and good thermal stability These properties could potentially impact its bioavailability

Result of Action

The result of the action of this compound is the production of a non-reducing trisaccharide that has a high solubility and good thermal stability . It can also be used as a substitute sweetener for diabetics .

Action Environment

The action of this compound is influenced by the environment in which it is produced. The enzymes involved in its synthesis, particularly glucansucrases, are produced by certain lactic acid bacteria . The yield of this compound can be influenced by factors such as the specific strain of bacteria used, the conditions under which they are grown, and the specific substrates provided for the enzymatic reactions .

Biochemical Analysis

Biochemical Properties

Theanderose plays a significant role in biochemical reactions, particularly in the context of its synthesis and interaction with enzymes. The synthesis of theanderose is catalyzed by the enzyme levansucrase from Bacillus subtilis, which facilitates the transfructosylation reaction using sucrose as a donor and isomaltose as an acceptor . Theanderose interacts with various enzymes, including α-glucosidases from Metschnikowia species, which are known to produce a mixture of oligosaccharides, including theanderose, through hydrolytic activity on sucrose . These interactions highlight the importance of theanderose in enzymatic processes and its potential as a substrate for producing rare sugars.

Cellular Effects

Theanderose has been shown to influence cellular processes, particularly in the context of stress tolerance. In the moss Physcomitrella patens, the accumulation of theanderose is associated with the development of freezing tolerance . Theanderose enhances cellular freezing tolerance by accumulating in protonema cells, which is promoted by treatments such as cold acclimation and hyperosmotic solutes . This accumulation is closely linked to the expression of stress-related genes and the presence of the stress hormone abscisic acid, indicating that theanderose plays a crucial role in cellular stress responses.

Molecular Mechanism

At the molecular level, theanderose exerts its effects through specific binding interactions and enzymatic activities. Theanderose is synthesized through the transfructosylation reaction catalyzed by levansucrase, which involves the transfer of fructosyl units from sucrose to isomaltose . This reaction is highly regiospecific, resulting in the formation of theanderose without other detectable acceptor reaction products . Additionally, the accumulation of theanderose in moss cells is inhibited by cycloheximide, an inhibitor of nuclear-encoded protein synthesis, suggesting that theanderose’s effects are mediated through protein synthesis and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of theanderose have been observed to change over time. The enzymatic synthesis of theanderose is rapid, with maximum concentrations achieved within one hour at moderate temperatures . The stability and degradation of theanderose in laboratory conditions have not been extensively studied, but its accumulation in moss cells suggests that it remains stable under stress conditions . Long-term effects on cellular function, particularly in the context of stress tolerance, indicate that theanderose plays a sustained role in enhancing cellular resilience.

Metabolic Pathways

Theanderose is involved in metabolic pathways related to carbohydrate metabolism. The synthesis of theanderose through levansucrase-mediated transfructosylation highlights its role in the metabolism of sucrose and isomaltose . Theanderose may also influence metabolic flux and metabolite levels, particularly in the context of stress responses in plants. The interaction of theanderose with enzymes such as α-glucosidases further underscores its involvement in complex carbohydrate metabolism .

Transport and Distribution

The transport and distribution of theanderose within cells and tissues are crucial for its biological activity. In moss cells, theanderose accumulates in response to stress treatments, suggesting that it is actively transported and localized within specific cellular compartments . The precise transporters and binding proteins involved in theanderose’s distribution are not well-characterized, but its accumulation patterns indicate a regulated transport mechanism.

Subcellular Localization

The subcellular localization of theanderose is closely linked to its activity and function. In moss cells, theanderose accumulates in protonema cells, which are involved in stress tolerance

Preparation Methods

Synthetic Routes and Reaction Conditions: Isomaltosylfructoside is typically synthesized through enzymatic reactions. The primary method involves the use of maltose and fructose as starting materials. The reaction is catalyzed by specific enzymes that facilitate the transfer of fructose to maltose, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound involves a two-step enzymatic process. First, maltose and fructose undergo a transfructosylation reaction catalyzed by an enzyme. This is followed by an isomaltosylation reaction to produce the final compound. The process is optimized for high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Isomaltosylfructoside primarily undergoes hydrolysis reactions. It is resistant to oxidation and reduction due to its non-reducing nature.

Common Reagents and Conditions: The hydrolysis of this compound can be catalyzed by acids or specific enzymes. The reaction typically occurs under mild conditions, such as room temperature and neutral pH.

Major Products: The hydrolysis of this compound results in the formation of glucose and fructose .

Scientific Research Applications

Isomaltosylfructoside has a wide range of applications in scientific research:

Chemistry: It is used as a model compound for studying carbohydrate chemistry and enzymatic reactions.

Biology: this compound is studied for its effects on gut microbiota and its potential as a prebiotic.

Medicine: Due to its low glycemic index, it is explored as a sugar substitute for diabetic patients.

Industry: It is used in the food industry as a sweetener and stabilizer

Comparison with Similar Compounds

Isomelezitose: Another non-reducing trisaccharide composed of glucose and fructose.

Isomaltulose: A disaccharide composed of glucose and fructose, known for its slow digestion and low glycemic index.

Uniqueness: Isomaltosylfructoside is unique due to its high solubility and stability, making it an ideal candidate for various applications in food and medicine. Its resistance to digestion and fermentation by gut bacteria further distinguishes it from other similar compounds .

Properties

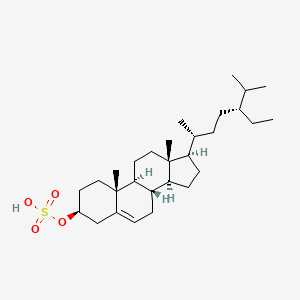

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]-6-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O16/c19-1-5-8(23)11(26)13(28)16(31-5)34-18(15(30)12(27)9(24)6(2-20)33-18)17(4-22)14(29)10(25)7(3-21)32-17/h5-16,19-30H,1-4H2/t5-,6-,7-,8-,9-,10-,11+,12+,13-,14+,15-,16-,17+,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWESPNLLJKPBBH-JJNZJHQXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2(C(C(C(C(O2)CO)O)O)O)C3(C(C(C(O3)CO)O)O)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@]2([C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)[C@@]3([C@H]([C@@H]([C@H](O3)CO)O)O)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30175558 | |

| Record name | Isomaltosylfructoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30175558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21291-36-1 | |

| Record name | Isomaltosylfructoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021291361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isomaltosylfructoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30175558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,3S)-4-[(E)-3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]-3-oxoprop-1-enyl]-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-3-carboxylic acid](/img/structure/B1229567.png)

![1-(4-Methoxyphenyl)-3-[4-methyl-3-(1-piperidinylsulfonyl)phenyl]thiourea](/img/structure/B1229569.png)

![N-(2,3-dihydro-1H-inden-5-yl)-2-[(2-nitro-3-pyridinyl)oxy]acetamide](/img/structure/B1229570.png)